3-Amino-4-boronobenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

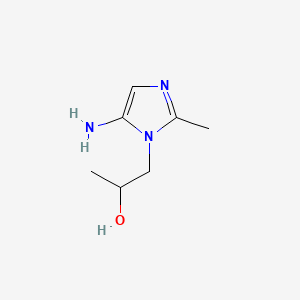

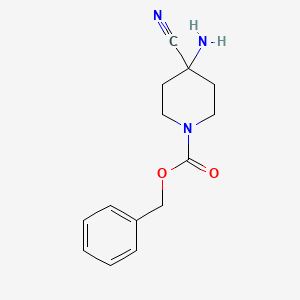

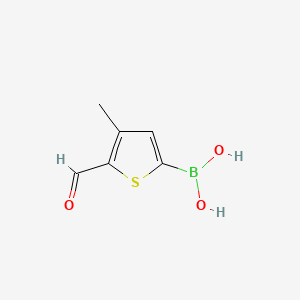

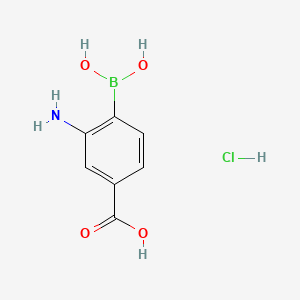

“3-Amino-4-boronobenzoic acid hydrochloride” is a compound with the molecular formula C7H9BClNO4 . It contains an amino group (-NH2), a borono group (-B(OH)2), and a carboxylic acid group (-COOH). The hydrochloride indicates that it forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of “3-Amino-4-boronobenzoic acid hydrochloride” would likely show the amino, borono, and carboxylic acid groups attached to a benzene ring . The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-boronobenzoic acid hydrochloride” would depend on its structure. It would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

3-Amino-4-boronobenzoic acid hydrochloride is structurally related to amino-3-fluorophenyl boronic acids, which have been synthesized through a sequence of reactions, involving lithium-bromine exchange followed by addition of trimethyl borate and acidic hydrolysis. These compounds are crucial due to their relatively low boronic acid pKa values and their capacity to attach to polymers, thus facilitating the construction of glucose sensing materials that operate at physiological pH levels of bodily fluids. This highlights their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).

Emulsifying Properties

Phytosteryl amino acid ester hydrochlorides have been produced using a similar compound, showcasing significant emulsifying properties, potentially widening its applications in food systems. This reflects the compound's utility in creating substances with desirable physical properties for industrial use (Jia et al., 2019).

Pharmaceutical Applications

The compound has relevance in pharmaceutical industry, particularly in the synthesis of metal-chelating pharmacophores. An efficient synthesis involving the electrophilic activation of unprotected maltols via reversible covalent bonds between boronic acid and hydroxyl/carbonyl groups has been reported. This method exhibits excellent efficiencies and tolerates a wide range of amine donors, highlighting its potential in large-scale pharmaceutical synthesis (Ke et al., 2022).

Catalysis and Organic Reactions

The structural components of 3-Amino-4-boronobenzoic acid hydrochloride are crucial in catalysis and organic reactions. For instance, boronic acids, including those structurally similar to 3-Amino-4-boronobenzoic acid hydrochloride, have been widely employed in various chemical reactions like Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and more. These compounds play a pivotal role as reagents and starting materials in organic synthesis, demonstrating their broad applicability in chemical manufacturing and synthetic chemistry (Das et al., 2003).

Sensor Technology

Compounds with boronic acid groups, similar to 3-Amino-4-boronobenzoic acid hydrochloride, have been employed in sensor technology for bacteria detection. The affinity binding reaction between boronic acid and diol-groups on bacterial cell walls is utilized to detect bacteria, indicating the compound's potential in developing robust affinity sensors for a wide range of compounds (Wannapob et al., 2010).

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . The exact interaction of this compound with its targets would depend on the specific biological context.

Biochemical Pathways

The compound is a type of boronic acid, which is often used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 21742 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Γ-amino acid 3-amino-4-hydroxybenzoic acid (3,4-ahba), a similar compound, serves as a precursor for thermostable bioplastics .

Propiedades

IUPAC Name |

3-amino-4-boronobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4.ClH/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;/h1-3,12-13H,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRENJNMVSRNRES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656977 |

Source

|

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-boronobenzoic acid hydrochloride | |

CAS RN |

850568-60-4 |

Source

|

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.